![molecular formula C12H15N3O2S B5626152 N,N-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5626152.png)
N,N-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide
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Description
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves strategic annulation and functionalization steps. For example, the synthesis of ethyl 6‐aryl‐4‐oxo-4,6‐dihydro‐1(12)(13)h‐pyrimido‐[2′,1′:4,5][1,3,5]triazino[1,2‐a]benzimidazole‐3‐carboxylates demonstrates the complexity and precision required in constructing such molecules, involving reactions that yield compounds with significant tautomerism and methylation leading to specific derivatives (Dolzhenko et al., 2006).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including sulfonamide hybrids, is characterized by the presence of diverse functional groups leading to various biological activities. The sulfonamides' general formula, R-SO2NHR', illustrates the adaptability of these compounds to incorporate multiple pharmacologically active scaffolds, demonstrating their structural versatility and the impact of different substituents on their properties (Ghomashi et al., 2022).
Chemical Reactions and Properties
Benzimidazole sulfonamides engage in various chemical reactions, displaying a range of biological activities. The synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties highlight the chemical versatility and potential biological significance of these compounds (El-Gaby et al., 2002).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. For instance, the study of "4-(5,6-Dihydrobenzimidazo[1,2-c]quinazolin-6-yl)benzene-1,3-diol dimethyl sulfoxide monosolvate" provides insights into the crystallographic aspects and hydrogen bonding patterns, which are essential for understanding the physical characteristics of these compounds (Eltayeb et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of benzimidazole derivatives, are influenced by their molecular structure. The interaction of sulfonamides with metal ions to form complexes exemplifies the chemical behavior of these compounds, offering insights into their potential applications and the influence of metal coordination on their properties (Ashraf et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N,N-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-14(2)18(16,17)9-5-6-11-10(8-9)13-12-4-3-7-15(11)12/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFYIAHIHXUYQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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